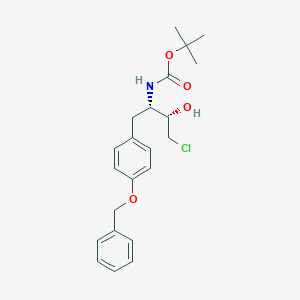![molecular formula C7H5ClN2S2 B064575 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine CAS No. 176530-47-5](/img/structure/B64575.png)
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H5ClN2S2. It has a molecular weight of 216.71 . This compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is 1S/C7H5ClN2S2/c1-11-7-9-4-2-3-12-5(4)6(8)10-7/h2-3H,1H3 . The Canonical SMILES string is CSC1=NC2=C(C(=N1)Cl)SC=C2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine are not available, it’s worth noting that pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine has a molecular weight of 216.7 g/mol . It has a topological polar surface area of 79.3 Ų . The compound has a complexity of 170 .Scientific Research Applications
Synthesis of Kinase Inhibitors
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: has been utilized in the synthesis of 2,4-disubstituted pyrimidines , which are a novel class of kinase inhibitors . Kinase inhibitors play a crucial role in targeted cancer therapies as they can interfere with specific cell signaling pathways that promote tumor growth and proliferation.
Marine Alkaloid Synthesis
This compound serves as a precursor in the total synthesis of marine alkaloids, such as variolin B . Variolin B and its derivatives are of interest due to their antitumor and antiviral activities, making them valuable for medicinal chemistry research.
Safety And Hazards
Future Directions
While specific future directions for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Thieno pyrimidine derivatives are being developed as potential anti-cancer agents targeting VEGFR-2 .
properties
IUPAC Name |
4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-12-5(4)6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVAWSVTEWXJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363214 | |
| Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
CAS RN |
176530-47-5 | |
| Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)


